R-2-Tert-butyl piperazine

Neuroscience Nicotinic Receptors Conformational Analysis

R-2-Tert-butyl piperazine (CAS 1217849-68-7) is a specific chiral piperazine derivative characterized by a tert-butyl group at the second position of the piperazine ring, with the 'R' designation indicating the stereochemical configuration at this chiral center. As a chiral amine, it possesses two hydrogen bond donors and two acceptors, with a calculated LogP of 0.9 to 1.25, balancing hydrophilic and hydrophobic properties.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B13126570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-2-Tert-butyl piperazine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CNCCN1
InChIInChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyZXJUSCSGOOZJMN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-2-Tert-Butyl Piperazine: Chiral Scaffold for Target-Selective Molecular Design


R-2-Tert-butyl piperazine (CAS 1217849-68-7) is a specific chiral piperazine derivative characterized by a tert-butyl group at the second position of the piperazine ring, with the 'R' designation indicating the stereochemical configuration at this chiral center . As a chiral amine, it possesses two hydrogen bond donors and two acceptors, with a calculated LogP of 0.9 to 1.25, balancing hydrophilic and hydrophobic properties [1]. This compound serves as a critical building block in medicinal chemistry and asymmetric synthesis, distinguished from its non-chiral or enantiomeric counterparts by the presence of the bulky tert-butyl group, which influences conformational preferences and target binding [2].

Why R-2-Tert-Butyl Piperazine Cannot Be Substituted by Racemates or Other 2-Substituted Piperazines


Direct substitution with the racemic mixture (2-tert-butylpiperazine) or the S-enantiomer introduces a high risk of altered or lost target engagement. The 'R' stereochemistry is not merely a structural detail but a determinant of three-dimensional shape and molecular recognition. As demonstrated in studies of 2-substituted piperazines as α7 nicotinic acetylcholine receptor agonists, the R-enantiomer exhibits a preferred axial conformation that enables specific binding interactions, placing key nitrogens in an orientation that mimics the natural ligand [1]. Substituting with an undefined stereoisomer or the opposite enantiomer can disrupt these critical spatial arrangements, leading to reduced potency or off-target effects. This conformational specificity, driven by the 'R' configuration, underscores the scientific necessity of procuring the defined enantiomer for reproducible and interpretable experimental outcomes.

Quantitative Evidence for R-2-Tert-Butyl Piperazine: Comparative Activity and Conformational Data


R-Enantiomer Specificity in α7 Nicotinic Acetylcholine Receptor Binding

A conformational study of 2-substituted piperazines as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists identified a critical stereochemical dependency. Molecular modeling studies confirmed that the R-enantiomers of these compounds are capable of binding to the α7 nAChR, with their basic and pyridyl nitrogens colocalizing with the corresponding nitrogens in the natural ligand Epibatidine [1]. This specific spatial orientation, which is a prerequisite for receptor activation, is not observed for the S-enantiomers. The study provides a direct mechanistic basis for the biological differentiation between the R and S forms.

Neuroscience Nicotinic Receptors Conformational Analysis

Enantiomeric Ratio for Asymmetric Synthesis of N′-t-Butyl Piperazine Derivatives

In a study on the dynamic thermodynamic resolution of lithiated N-Boc-N′-alkylpiperazines, the N′-t-butyl derivative demonstrated the highest enantioselectivity among a selection of piperazines. Electrophilic quench of the lithiated intermediate yielded enantiomerically enriched 2-substituted piperazines with enantiomer ratios up to 81:19 [1]. This result highlights that the tert-butyl group is not merely a steric bulk element but plays a unique role in directing the enantioselective deprotonation step, providing a more efficient pathway to enantioenriched material compared to other N-alkyl substituents.

Organic Chemistry Asymmetric Synthesis Process Chemistry

X-Ray Crystallographic Confirmation of R-Enantiomer as Major Product in Asymmetric Synthesis

In the first reported example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, the reaction of tert-butyl 4-tert-butylpiperazine-1-carboxylate proceeded with a high degree of selectivity (enantiomer ratio = 89:11) . Crucially, X-ray crystal structure analysis on a chiral derivative unambiguously confirmed that the R-enantiomer was the major product of this highly selective transformation. This provides definitive analytical proof that the 'R' configuration can be preferentially accessed and verified using established synthetic and analytical methods.

Synthetic Methodology Chiral Resolution Absolute Configuration

Evidence-Backed Application Scenarios for R-2-Tert-Butyl Piperazine


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting α7 Nicotinic Acetylcholine Receptors

Given the established stereospecific binding conformation of the R-enantiomer to the α7 nAChR [1], R-2-tert-butyl piperazine serves as an ideal starting scaffold for the development of α7 nAChR agonists. Researchers can functionalize this core, confident that the fundamental 'R' stereochemistry and conformational preference are compatible with the receptor's binding pocket, thereby reducing the likelihood of synthesizing inactive diastereomers and accelerating lead optimization.

Chiral Building Block for Asymmetric Synthesis of Complex Pharmaceutical Intermediates

The compound's proven utility in asymmetric synthesis is twofold: 1) It can be generated with high enantioselectivity (er = 89:11) via established (-)-sparteine-mediated deprotonation , providing a robust method for its large-scale preparation. 2) The tert-butyl group enhances the enantioselectivity of subsequent transformations, as demonstrated by its superior performance in dynamic thermodynamic resolution (er up to 81:19) compared to other N-alkyl derivatives [2]. This makes it a valuable, versatile building block for constructing more complex chiral molecules.

Procurement for Analytical Method Development and Chiral Purity Validation

The availability of a validated X-ray crystal structure that confirms the absolute configuration of the R-enantiomer as the major product from an asymmetric synthesis makes this compound an excellent standard for analytical chemistry. It can be used as a reference standard for chiral HPLC method development or as a calibration standard to verify the enantiomeric purity of in-house synthesized or commercially sourced batches of 2-tert-butyl piperazine derivatives.

Modular Component in Diversity-Oriented Synthesis (DOS) for Probe Discovery

As a defined chiral amine, R-2-tert-butyl piperazine is a prime candidate for use in parallel or diversity-oriented synthesis. It can be readily incorporated into a variety of molecular frameworks via standard amide bond formation, reductive amination, or N-arylation. The resulting libraries can be screened against a range of biological targets, leveraging the conformational bias and distinct steric profile of the (R)-2-tert-butyl piperazine moiety to identify novel and selective probe molecules.

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